Technical Documentation Center
Methyl 2,2-dimethyl-3-oxopentanoate Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Acylation of methyl isobutyrate with propionyl chloride protocol
Acylation of methyl isobutyrate with propionyl chloride protocol
Application Note: High-Fidelity C-Acylation of Methyl Isobutyrate with Propionyl Chloride
Executive Summary & Strategic Analysis
The acylation of methyl isobutyrate with propionyl chloride presents a specific synthetic challenge: the formation of a quaternary carbon center at the
-
O-Acylation: Kinetic trapping of the enolate oxygen by the acid chloride, forming an enol ester instead of the desired
-keto ester. -
Self-Condensation: Reaction of the acid chloride with itself (via ketene formation) or the ester with itself.
-
Poly-acylation: Multiple additions due to proton exchange.
The Solution: This guide details an optimized Lithium-to-Zinc Transmetallation Protocol . By generating the lithium enolate with LDA and transmetallating to zinc (using
Reaction Mechanism & Pathway
The reaction proceeds via the generation of a thermodynamic enolate, followed by electrophilic trapping.
Key Mechanistic Steps:
-
Deprotonation: LDA removes the
-proton of methyl isobutyrate at -78°C. -
Transmetallation: Addition of anhydrous
converts the hard Lithium enolate to a softer Zinc enolate. -
C-Acylation: The Zinc enolate attacks the carbonyl of propionyl chloride.
-
Elimination: Loss of chloride restores the carbonyl, yielding the
-keto ester.
Figure 1: Reaction pathway highlighting the critical transmetallation step to ensure C-selectivity.
Experimental Protocol: Zinc-Mediated C-Acylation
This protocol is designed for a 10 mmol scale but is linearly scalable.
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| Methyl Isobutyrate | 102.13 | 1.0 | 1.02 g (1.15 mL) | Substrate |
| Propionyl Chloride | 92.52 | 1.1 | 1.02 g (0.96 mL) | Electrophile |
| Diisopropylamine | 101.19 | 1.2 | 1.21 g (1.68 mL) | Base Precursor |
| n-Butyllithium (2.5M) | - | 1.2 | 4.8 mL | Base Precursor |
| ZnCl₂ (Anhydrous) | 136.30 | 1.2 | 1.64 g | Transmetallation Agent |
| THF (Anhydrous) | - | - | 30 mL | Solvent |
Critical Safety Note: Propionyl chloride is lachrymatory and corrosive. n-BuLi is pyrophoric. All operations must be performed under an inert atmosphere (Nitrogen or Argon).
Step-by-Step Methodology
Phase 1: Generation of LDA (In-Situ)
-
Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Cool the flask to 0°C (ice bath).
-
Add THF (15 mL) and Diisopropylamine (1.2 equiv) .
-
Add n-BuLi (1.2 equiv) dropwise over 10 minutes.
-
Stir for 15 minutes at 0°C to ensure complete formation of LDA.
-
Cool the mixture to -78°C (dry ice/acetone bath).
Phase 2: Enolate Formation & Transmetallation 7. Add Methyl Isobutyrate (1.0 equiv) dropwise (neat or in 2 mL THF) over 10 minutes.
- Insight: Slow addition prevents local heating which could cause self-condensation.
- Stir at -78°C for 45 minutes .
- Preparation of ZnCl₂ Solution: In a separate flame-dried vial, dissolve anhydrous ZnCl₂ (1.2 equiv) in THF (10 mL) .
- Note: Fused ZnCl₂ is preferred. If using commercial beads, ensure they are dry (flame dry under vacuum if uncertain).
- Transfer the ZnCl₂ solution via cannula to the enolate mixture at -78°C.
- Stir for 30 minutes at -78°C, then allow the solution to warm to 0°C over 15 minutes.
Phase 3: Acylation 12. Cool the mixture back to -20°C (ice/salt bath). 13. Add Propionyl Chloride (1.1 equiv) dropwise over 10 minutes. 14. Allow the reaction to warm to Room Temperature (25°C) and stir for 2-3 hours .
- Monitoring: Check reaction progress via TLC (10% EtOAc/Hexanes) or GC-MS.
Phase 4: Work-up & Purification 15. Quench the reaction by adding saturated NH₄Cl (20 mL) . 16. Extract with Diethyl Ether (3 x 30 mL) . 17. Wash combined organics with 1M HCl (to remove amines), saturated NaHCO₃ , and Brine . 18. Dry over MgSO₄ , filter, and concentrate under reduced pressure. 19. Purification: The crude oil often contains O-acylated byproducts. Purify via Vacuum Distillation (bp ~85-90°C at 15 mmHg) or Flash Chromatography (Silica, 0-10% EtOAc/Hexanes).
Data Analysis & Troubleshooting
Expected Analytical Data
-
Product: Methyl 2,2-dimethyl-3-oxopentanoate.
-
1H NMR (CDCl₃, 400 MHz):
- 3.68 (s, 3H, -OCH₃)
- 2.45 (q, J=7.2 Hz, 2H, -CH₂-)
- 1.35 (s, 6H, gem-dimethyl)
- 1.05 (t, J=7.2 Hz, 3H, -CH₂CH₃)
-
Key Diagnostic: The disappearance of the methine septet of the starting material (
~2.5) and the appearance of a singlet (6H) for the gem-dimethyl group.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield / Recovered SM | Wet ZnCl₂ or incomplete enolization. | Flame-dry ZnCl₂ under vacuum. Ensure LDA is fresh. |
| O-Acylation (Enol Ester) | "Hard" enolate character remaining. | Increase ZnCl₂ reaction time. Ensure warming to 0°C before adding acid chloride. |
| Complex Mixture | Ketene formation from Propionyl Chloride. | Add Propionyl Chloride slowly at lower temperature (-20°C). |
References
-
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of lithium enolates.[5][6]Journal of Organic Chemistry .[7] A foundational text on controlling C- vs O-acylation using metal exchange.
-
Mander, L. N., & Sethi, S. P. (1983). Regioselective synthesis of beta-keto esters.[6]Tetrahedron Letters . Discusses the use of methyl cyanoformate, but establishes the principles of enolate trapping used in this protocol.
-
House, H. O., et al. (1973). Chemistry of Carbanions.[8] Reaction of Lithium Enolates with Acid Chlorides.[6]Journal of the American Chemical Society .[7][8] The definitive study on the O- vs C-acylation competition.
-
Organic Syntheses. (1990). General Procedure for the Preparation of Beta-Keto Esters.[9]Org.[4][10] Synth. Coll. Vol. 7 . Provides validated scale-up procedures for similar Claisen-type condensations.
Sources
- 1. Sciencemadness Discussion Board - propionyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Using Methyl 2,2-dimethyl-3-oxopentanoate as a pharmaceutical intermediate
Using Methyl 2,2-dimethyl-3-oxopentanoate as a pharmaceutical intermediate
Executive Summary & Structural Utility
Methyl 2,2-dimethyl-3-oxopentanoate (MDMOP) is a specialized
Core Pharmaceutical Value:
-
Metabolic Blockade: The quaternary carbon at the
-position prevents metabolic degradation via -hydroxylation or racemization, a critical failure point for many chiral drug candidates. -
Conformational Locking: The steric bulk of the gem-dimethyl group restricts bond rotation, pre-organizing the molecule for cyclization. This significantly accelerates the formation of heterocyclic cores (e.g., pyrazoles, pyrimidines) used in kinase inhibitors (PI3K/mTOR pathways).
-
Bioisosterism: It serves as a precursor for acyclic amide linkers where the gem-dimethyl group mimics the bulk of a ring system without the solubility penalty of aromatic rings.
Chemical Profile & Quality Control
Critical Distinction: Researchers often confuse this molecule with Methyl Pivaloylacetate. Ensure you are working with the 2,2-dimethyl isomer (Structure A) for the protocols below.
| Feature | Methyl 2,2-dimethyl-3-oxopentanoate (Target) | Methyl 4,4-dimethyl-3-oxopentanoate (Common) |
| Structure | MeOOC-C(Me)₂ -C(=O)-Et | MeOOC-CH₂-C(=O)-C(Me)₃ |
| None (Quaternary Carbon) | Two (Active Methylene) | |
| Enolization | Impossible at | Highly Enolizable |
| Reactivity | Sterically hindered nucleophilic attack | Standard |
Protocol 1: Incoming Quality Control (QC)
Rationale: Because MDMOP cannot enolize at the
Materials:
-
Sample MDMOP
-
Deuterated Chloroform (
) -
Internal Standard (Dimethyl sulfone)
Procedure:
-
Visual Inspection: Product should be a clear, colorless to pale yellow liquid. Darkening indicates oxidation of the ketone.
-
H-NMR Validation (400 MHz,
):-
Look for the diagnostic Singlet (6H) at
ppm (Gem-dimethyl). -
Confirm Triplet (3H) at
ppm (Terminal ethyl methyl). -
Crucial Check: Absence of singlet at
ppm (other than methoxy) confirms no unalkylated starting material (Methyl 3-oxopentanoate).
-
-
GC-MS Analysis:
-
Column: HP-5ms or equivalent.
-
Inlet Temp: 250°C.
-
Ramp: 50°C (2 min)
20°C/min 250°C. -
Acceptance Criteria: Purity > 97% (Area %).[1] Major impurity is often Methyl Isobutyrate (starting material).
-
Application: Synthesis of 4,4-Dimethyl-Pyrazolone Scaffolds
The primary application of MDMOP is the synthesis of 4,4-dimethyl-1H-pyrazol-3,5-dione derivatives. This scaffold is a privileged structure in metalloproteinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) research.
Mechanism: The reaction relies on the Thorpe-Ingold Effect .[2][3] The gem-dimethyl group compresses the internal bond angle (
Protocol 2: Condensation with Hydrazine
Objective: Synthesize 5-ethyl-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one.
Reagents:
-
Methyl 2,2-dimethyl-3-oxopentanoate (1.0 eq)
-
Hydrazine Monohydrate (1.2 eq)
-
Ethanol (Absolute)
-
Acetic Acid (Cat. 10 mol%)[4]
Workflow:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve MDMOP (10 mmol, 1.58 g) in Ethanol (20 mL).
-
Addition: Add Hydrazine Monohydrate (12 mmol, 0.60 g) dropwise at room temperature.
-
Note: The reaction is initially endothermic.
-
-
Catalysis: Add Glacial Acetic Acid (1 mmol, 60
L).-
Why? Acid catalysis activates the sterically hindered ketone carbonyl (C3) for the initial nucleophilic attack by hydrazine.
-
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.
-
Monitoring: Monitor via TLC (50% EtOAc/Hexanes). The starting material (high
) should disappear, replaced by a polar, UV-active spot (product).
-
-
Workup (Precipitation):
-
Cool reaction to room temperature.
-
Concentrate solvent to ~5 mL under reduced pressure.
-
Add ice-cold water (20 mL) and stir vigorously for 30 minutes. The product often precipitates as a white solid due to the hydrophobic gem-dimethyl/ethyl groups.
-
-
Purification:
-
Filter the solid.[5]
-
Recrystallize from EtOH/Water (1:1) if necessary.
-
Yield Expectation: 75–85%. Data Validation:
-
MS (ESI+):
(Calculated). -
IR: Strong carbonyl bands at 1710
(Lactam/Ketone).
Visualizations
Figure 1: Reaction Pathway & Mechanism
This diagram illustrates the acid-catalyzed condensation and the role of the Gem-Dimethyl effect in promoting cyclization.
Caption: Figure 1. Synthesis pathway. The gem-dimethyl group (green node) compresses the internal angle, accelerating the cyclization of the hydrazone intermediate into the pyrazolone core.
Figure 2: Experimental Workflow
Step-by-step process flow for Protocol 2.
Caption: Figure 2. Operational workflow for the synthesis of the pyrazolone scaffold, ensuring efficient isolation of the precipitate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Steric hindrance at C3 ketone. | Switch solvent to n-Butanol and increase temp to 118°C. The higher energy overcomes the activation barrier of the crowded ketone. |
| No Precipitation | Product is too soluble in EtOH. | Evaporate EtOH completely and triturate the residue with Diethyl Ether or Hexanes . |
| Impurity: Acyclic Hydrazide | Attack at Ester (C1) instead of Ketone (C3). | Ensure Acid Catalyst is used.[5] Acid activates the ketone over the ester. Avoid strong bases (e.g., NaOEt) which favor ester attack. |
References
-
Jung, M. E., & Piizzi, G. (2005).[2] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2][3] The Formation and Stability of Spiro-Compounds.[2] Journal of the Chemical Society, Transactions.[2][6] [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Methyl 4,4-dimethyl-3-oxopentanoate (Isomer Comparison).[Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. books.lucp.net [books.lucp.net]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. Methyl pivaloylacetate | 55107-14-7 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Reduction of Methyl 2,2-dimethyl-3-oxopentanoate to hydroxy esters
Reduction of Methyl 2,2-dimethyl-3-oxopentanoate to hydroxy esters
Executive Summary
This application note details the protocol for the reduction of Methyl 2,2-dimethyl-3-oxopentanoate (CAS: 55107-14-7) to its corresponding hydroxy ester, Methyl 3-hydroxy-2,2-dimethylpentanoate .
This transformation is critical in the synthesis of polyketide fragments (e.g., Epothilone precursors) and gem-dimethyl substituted statin side chains. The presence of the gem-dimethyl group at the
This guide presents two validated workflows:
-
Biocatalytic Reduction (Method A): The preferred route for high enantiomeric excess (
) using Ketoreductases (KREDs). -
Asymmetric Hydrogenation (Method B): A chemocatalytic alternative using Ru-BINAP systems for high-throughput screening compatibility.
The Substrate Challenge: Sterics vs. Stereochemistry
Before initiating experimental work, researchers must understand the structural constraints of the substrate.
| Feature | Chemical Implication | Operational Impact |
| Gem-dimethyl ( | No | No DKR: Dynamic Kinetic Resolution is impossible. The reaction is a direct desymmetrization of the carbonyl face. |
| Steric Bulk | The carbonyl carbon is shielded. | Rate Suppression: Standard |
| Product Chirality | Creates one stereocenter at C3. | Target: (S)- or (R)-alcohol depending on the enzyme/ligand choice. |
Method A: Biocatalytic Reduction (Gold Standard)
Rationale: Biocatalysis is currently the industry standard for this substrate because enzymes can evolve to accommodate the steric bulk of the gem-dimethyl group while maintaining perfect stereocontrol.
Mechanism & Workflow
The reaction utilizes an NADPH-dependent Ketoreductase (KRED). To make the process economical, a Glucose Dehydrogenase (GDH) coupled system recycles the cofactor.
Figure 1: Coupled enzyme system ensuring stoichiometric efficiency. The GDH cycle drives the equilibrium forward.
Detailed Protocol (100 mg Scale)
Reagents:
-
Substrate: Methyl 2,2-dimethyl-3-oxopentanoate (100 mg).
-
Enzyme: KRED Screening Kit (e.g., Codexis or Daicel panels). Recommendation: Start with KRED-P1 series.
-
Cofactor:
(1.0 mg). -
Recycle System: Glucose (150 mg), GDH (2 mg).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
-
Solvent: DMSO (5% v/v).
Step-by-Step:
-
Buffer Prep: Prepare 5 mL of KPi buffer (pH 7.0). Add Glucose (150 mg) and check pH. Critical: The oxidation of glucose produces gluconic acid. If the buffer capacity is exceeded, pH drops, denaturing the KRED.
-
Enzyme Solubilization: Dissolve GDH (2 mg) and
(1 mg) in the buffer. Add the KRED enzyme powder (5-10 mg). -
Substrate Addition: Dissolve the ketone (100 mg) in 250
L DMSO. Add this dropwise to the enzyme mixture while stirring at 400 rpm. -
Incubation: Seal the vial. Incubate at 30°C for 24 hours.
-
pH Maintenance: Check pH at 1 hour and 4 hours. If pH < 6.5, adjust carefully with 1M NaOH.
-
Quench & Extract: Add 5 mL Ethyl Acetate (EtOAc). Vortex vigorously. Centrifuge to break emulsion.
-
Analysis: Analyze the organic layer via Chiral GC (Cyclodex-B column) to determine conversion and
.
Method B: Asymmetric Hydrogenation (Noyori Type)
Rationale: If biological handling is unavailable, Ru-BINAP catalysis provides a robust chemical alternative. Note that higher pressures are required due to the steric hindrance of the substrate.
Reaction Scheme
Detailed Protocol
Reagents:
Step-by-Step:
-
Inert Handling: In a glovebox or under Argon, charge a high-pressure steel autoclave with the substrate (1.0 eq) and catalyst (0.01 eq).
-
Solvation: Add degassed MeOH (0.5 M concentration relative to substrate).
-
Purge: Seal the autoclave. Purge 3 times with
(10 bar) to remove trace oxygen. -
Pressurize: Charge to 50-80 bar
. Note: Standard -keto esters reduce at 4-10 bar. The gem-dimethyl group requires significantly higher pressure to force the catalytic cycle. -
Reaction: Stir at 50°C for 24-48 hours.
-
Work-up: Vent
carefully. Concentrate the methanol solution under reduced pressure. -
Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove catalyst residues.
Analytical Controls & Troubleshooting
Data Summary Table:
| Parameter | Biocatalysis (Method A) | Hydrogenation (Method B) |
| Enantiomeric Excess ( | > 99% (Typical) | 90 - 96% |
| Conversion | > 95% | > 98% |
| Reaction Time | 24 h | 48 h |
| Primary Failure Mode | pH drift (Acidification) | Catalyst poisoning ( |
| Scalability | Excellent (Aqueous) | Good (Requires Autoclave) |
Troubleshooting Guide:
-
Issue: Low Conversion in Method A.
-
Issue: Low
in Method B.
References
-
Noyori, R., et al. (1987).[1][2] Asymmetric hydrogenation of beta-keto carboxylic esters.[2][6][7] Journal of the American Chemical Society.[1][8] Link
-
Kaluzna, I. A., et al. (2005). Ketoreductases: Stereoselective reduction of sterically hindered ketones. Journal of Organic Chemistry.[9] Link
-
Codexis Inc. (2023). General Protocols for KRED Screening.Link
-
Burk, M. J., et al. (1995). Highly Enantioselective Hydrogenation of beta-Keto Esters under Mild Conditions.[2][8] Journal of the American Chemical Society.[1][8] Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of 2-Methyl-3-Pentanone from Methyl 2,2-Dimethyl-3-Oxopentanoate
Application Notes and Protocols: Synthesis of 2-Methyl-3-Pentanone from Methyl 2,2-Dimethyl-3-Oxopentanoate
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-methyl-3-pentanone from methyl 2,2-dimethyl-3-oxopentanoate. The core transformation involves the dealkoxycarbonylation of a sterically hindered β-keto ester. Two primary synthetic routes are detailed: the classical approach of saponification followed by thermal decarboxylation, and the modern, milder Krapcho decarboxylation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth mechanistic insights, detailed experimental protocols, and characterization data to ensure reproducible and efficient synthesis.
Introduction and Strategic Overview
The conversion of β-keto esters to ketones is a fundamental transformation in organic synthesis. The target molecule, 2-methyl-3-pentanone, is a valuable building block and can be synthesized from methyl 2,2-dimethyl-3-oxopentanoate through the removal of the methoxycarbonyl group. The primary challenge in this specific synthesis lies in the sterically hindered nature of the starting material, which possesses a quaternary carbon at the α-position to the ester. This steric hindrance can impede traditional hydrolysis methods.[1]
This guide presents two viable strategies to overcome this challenge:
-
Method A: Acid- or Base-Catalyzed Hydrolysis and Decarboxylation. This classical two-step approach first involves the saponification of the ester to a β-keto acid intermediate, which is then decarboxylated upon heating.[2][3] While straightforward, the hydrolysis of the sterically hindered ester may require forcing conditions.
-
Method B: The Krapcho Decarboxylation. This method offers a milder, non-hydrolytic alternative that is often effective for sterically hindered β-keto esters. The reaction is typically carried out in a polar aprotic solvent with a salt, proceeding via a nucleophilic dealkylation and subsequent decarboxylation.[4][5]
The choice between these methods will depend on the desired reaction conditions, scale, and sensitivity of any other functional groups present in the molecule.
Reaction Mechanisms
A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Hydrolysis and Thermal Decarboxylation
This process occurs in two distinct stages:
-
Ester Hydrolysis: Under acidic or basic conditions, the methyl ester is hydrolyzed to the corresponding carboxylic acid. The mechanism involves nucleophilic acyl substitution.
-
Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide upon heating through a cyclic, concerted transition state, yielding an enol intermediate that rapidly tautomerizes to the more stable ketone product.[6]
Krapcho Decarboxylation
The Krapcho decarboxylation proceeds through a different pathway, avoiding the formation of a free carboxylic acid intermediate. The reaction is typically performed in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) with a halide salt (e.g., LiCl, NaCl).[4] The mechanism for an α,α-disubstituted ester involves:
-
Nucleophilic Attack: A halide ion (e.g., Cl⁻) acts as a nucleophile and attacks the methyl group of the ester in an Sₙ2 fashion.
-
Decarboxylation: This leads to the formation of a carboxylate intermediate which then undergoes decarboxylation to form a resonance-stabilized carbanion.
-
Protonation: The carbanion is subsequently protonated by a trace amount of water present in the reaction mixture to yield the final ketone product.[4]
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Method A: Acid-Catalyzed Hydrolysis and Decarboxylation
This protocol employs acidic conditions which can be harsh but effective for sterically hindered esters.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyl 2,2-dimethyl-3-oxopentanoate | 158.19 | 10.0 | 1.58 g |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | - | 2 mL |
| Dioxane | 88.11 | - | 20 mL |
| Water | 18.02 | - | 10 mL |
| Diethyl Ether | 74.12 | - | ~100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~50 mL |
| Brine | - | - | ~30 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2 g |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2,2-dimethyl-3-oxopentanoate (1.58 g, 10.0 mmol) in dioxane (20 mL) and water (10 mL).
-
Acid Addition: Carefully add concentrated sulfuric acid (2 mL) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel containing 50 mL of diethyl ether.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 25 mL, Caution: CO₂ evolution ), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under atmospheric pressure (b.p. of 2-methyl-3-pentanone is ~113 °C).
-
Method B: Krapcho Decarboxylation
This protocol is recommended for its milder conditions and suitability for sterically hindered substrates.[4][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyl 2,2-dimethyl-3-oxopentanoate | 158.19 | 10.0 | 1.58 g |
| Lithium Chloride (LiCl) | 42.39 | 12.0 | 0.51 g |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 20 mL |
| Water | 18.02 | - | 0.36 mL |
| Diethyl Ether | 74.12 | - | ~100 mL |
| Water | 18.02 | - | ~100 mL |
| Brine | - | - | ~30 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2 g |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2,2-dimethyl-3-oxopentanoate (1.58 g, 10.0 mmol), lithium chloride (0.51 g, 12.0 mmol), dimethyl sulfoxide (20 mL), and water (0.36 mL).
-
Heating: Heat the reaction mixture to 150-160 °C in an oil bath and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with water (3 x 30 mL) to remove DMSO, followed by brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation.
-
Characterization of 2-Methyl-3-Pentanone
The identity and purity of the synthesized 2-methyl-3-pentanone should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol [7] |
| Appearance | Colorless liquid |
| Boiling Point | ~113 °C[8] |
| Density | ~0.811 g/mL at 25 °C[8] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 2.65 (sept, J = 6.9 Hz, 1H), 2.45 (q, J = 7.3 Hz, 2H), 1.08 (d, J = 6.9 Hz, 6H), 1.04 (t, J = 7.3 Hz, 3H).[7][9][10]
-
¹³C NMR (CDCl₃, 100 MHz): δ 215.8, 40.8, 33.6, 18.2, 7.7.[7]
-
IR (neat, cm⁻¹): 2975, 2938, 2878, 1715 (C=O), 1467, 1383, 1365, 1108, 970.[7][11]
Discussion and Field-Proven Insights
-
Substrate Considerations: The quaternary center in methyl 2,2-dimethyl-3-oxopentanoate significantly reduces the rate of both acid- and base-catalyzed hydrolysis due to steric hindrance around the carbonyl group of the ester. Therefore, prolonged reaction times or higher temperatures may be necessary for Method A.
-
Advantages of Krapcho Decarboxylation: The Krapcho decarboxylation (Method B) is often the preferred method for such sterically congested substrates as it circumvents the difficult hydrolysis step.[4] The reaction conditions are also milder and can be more compatible with other sensitive functional groups. The reaction works best with methyl esters due to their higher susceptibility to Sₙ2 attack.[4]
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or GC-MS is crucial to determine the optimal reaction time and to avoid potential side reactions or degradation of the product, especially under the harsh conditions of Method A.
-
Purification: Fractional distillation is an effective method for purifying the final product, 2-methyl-3-pentanone, due to its relatively low boiling point. Care should be taken to ensure efficient separation from any high-boiling solvents like DMSO if Method B is used.
Conclusion
This application note provides two robust and well-documented protocols for the synthesis of 2-methyl-3-pentanone from methyl 2,2-dimethyl-3-oxopentanoate. The choice between the classical hydrolysis/decarboxylation and the Krapcho decarboxylation will depend on the specific requirements of the synthesis. The provided mechanistic insights and detailed experimental procedures, along with comprehensive characterization data, will enable researchers to successfully perform this transformation.
References
-
PubChem. 2-Methyl-3-pentanone. National Center for Biotechnology Information. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
NIST. 3-Pentanone, 2-methyl-. NIST Chemistry WebBook. [Link]
-
FooDB. Showing Compound 2-Methylpentan-3-one (FDB007633). [Link]
- Matsubara, R., et al.
-
Chegg. The COSY NMR spectrum of 2-methyl-3-pentanone is shown below. [Link]
-
Wikipedia. Krapcho decarboxylation. [Link]
- Campbell, A. D., et al. Recent advances in the transesterification of β-keto esters. RSC Advances, 2021, 11(42), 26237-26247.
-
Grokipedia. Krapcho decarboxylation. [Link]
-
Transtutors. The COSY NMR spectrum of 2-methyl-3-pentanone is shown below. Draw... [Link]
- Ananda, K., et al. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 2013, 7(1), 1-15.
-
YouTube. Alkylation and Decarboxylation of beta-Keto Esters. [Link]
-
NIST. 2-Pentanone, 3-methyl-. NIST Chemistry WebBook. [Link]
-
Organic Syntheses. Formation of γ-Keto Esters from β-Keto Esters. [Link]
-
JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]
- Tsuji, J. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 2005, 81(2), 25-40.
-
ResearchGate. Mastering β-keto esters. [Link]
-
NIST. 3-Pentanone, 2-methyl-. NIST Chemistry WebBook. [Link]
-
SynArchive. Krapcho Decarboxylation. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Master Organic Chemistry. Decarboxylation. [Link]
-
Chemistry Stack Exchange. Reagents in Krapcho's decarboxylation. [Link]
-
YouTube. Krapcho Decarboxylation. [Link]
-
Beilstein Journals. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]
Sources
- 1. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aklectures.com [aklectures.com]
- 3. jove.com [jove.com]
- 4. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-Methyl-3-pentanone | C6H12O | CID 11265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 2-METHYL-3-PENTANONE(565-69-5) 1H NMR spectrum [chemicalbook.com]
- 10. Showing Compound 2-Methylpentan-3-one (FDB007633) - FooDB [foodb.ca]
- 11. 2-METHYL-3-PENTANONE(565-69-5) IR Spectrum [chemicalbook.com]
- 12. 2-METHYL-3-PENTANONE(565-69-5) MS spectrum [chemicalbook.com]
- 13. 3-Pentanone, 2-methyl- [webbook.nist.gov]
Stereoselective reduction of alpha,alpha-dimethyl beta-keto esters
Stereoselective reduction of alpha,alpha-dimethyl beta-keto esters
Application Note 402: Stereoselective Reduction of -Dimethyl -Keto Esters
Executive Summary
The stereoselective reduction of
Standard reduction protocols often fail to achieve high enantiomeric excess (ee) due to the "gem-dimethyl effect," which restricts conformational flexibility and hinders hydride attack. This guide details two validated protocols to overcome these steric barriers:
-
Biocatalytic Reduction (Method A): Utilizing engineered Ketoreductases (KREDs) for >99% ee under mild aqueous conditions.
-
Asymmetric Transfer Hydrogenation (Method B): Utilizing Ru(II)-complexes for scalable, solvent-based processing.
Introduction: The Steric Challenge
The reduction of
The Gem-Dimethyl Effect
In mono-substituted
-
No Racemization: The starting material is achiral; the reaction is a pure enantioselective reduction of a prochiral ketone.
-
Steric Wall: The two methyl groups create a dense steric environment that blocks the "Burgi-Dunitz" trajectory for bulky chemical reducing agents, often necessitating highly specific catalysts.
Strategic Decision Matrix
Select your protocol based on the following constraints:
Figure 1: Decision matrix for selecting the reduction modality.
Method A: Biocatalytic Reduction (Protocol)
Objective: Synthesis of (R)-ethyl 3-hydroxy-2,2-dimethylbutanoate (or Pantolactone precursor) with >99% ee. Mechanism: NADPH-dependent hydride transfer via engineered Ketoreductase (KRED) coupled with Glucose Dehydrogenase (GDH) for cofactor recycling.
Materials
-
Enzyme: KRED-130 (or equivalent commercial Lactobacillus or Candida derived variant).
-
Cofactor Recycling Enzyme: Glucose Dehydrogenase (GDH-105).
-
Cofactor: NADP+ (catalytic amount, 1.0 g/L).
-
Substrate: Ethyl 2,2-dimethyl-3-oxobutanoate.
-
Sacrificial Substrate: D-Glucose (1.5 equivalents).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
Experimental Workflow
Figure 2: Coupled enzymatic cycle ensuring efficient cofactor regeneration.
Step-by-Step Protocol
-
Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 7.0). Thermostat to 30°C.
-
Cofactor Mix: Dissolve NADP+ (25 mg) and D-Glucose (1.5 eq relative to substrate) in the buffer.
-
Enzyme Addition: Add GDH (500 Units) and KRED (200 mg lyophilized powder) to the solution. Stir gently (do not vortex) to dissolve.
-
Substrate Initiation: Add Ethyl 2,2-dimethyl-3-oxobutanoate (500 mg, ~3.16 mmol) dropwise.
-
Note: If substrate solubility is poor, add 5% v/v IPA or DMSO as a co-solvent.
-
-
pH Maintenance: Monitor pH. The oxidation of glucose produces gluconic acid, which will lower pH. Titrate automatically or manually with 1M NaOH to maintain pH 7.0.
-
Reaction Time: Stir at 30°C for 24 hours.
-
Work-up:
-
Add Celite (1 g) and filter to remove protein.
-
Extract filtrate with Ethyl Acetate (3 x 20 mL).
-
Dry organic layer over MgSO4 and concentrate in vacuo.
-
Validation:
Method B: Asymmetric Transfer Hydrogenation (Protocol)
Objective: Scalable chemical reduction using Ru-catalysis. Mechanism: Metal-ligand bifunctional catalysis (Noyori type) using Formic Acid/Triethylamine as the hydrogen donor.
Materials
-
Catalyst: RuCl (1 mol%).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).
-
Inert Gas: Argon or Nitrogen.
Step-by-Step Protocol
-
Catalyst Pre-activation: In a flame-dried Schlenk flask under Argon, dissolve RuCl (10 mg) in 2 mL degassed DCM.
-
Substrate Addition: Add Ethyl 2,2-dimethyl-3-oxobutanoate (316 mg, 2 mmol).
-
Reductant Addition: Syringe in Formic Acid/TEA mixture (0.5 mL, excess).
-
Reaction: Stir at 28°C for 18–24 hours.
-
Visual Check: The deep red/purple catalyst solution usually turns orange/yellow upon completion or deactivation.
-
-
Quench: Add water (5 mL) to stop the reaction.
-
Work-up: Separate organic phase, wash with saturated NaHCO3 (to remove excess formic acid), dry over Na2SO4, and concentrate.
Critical Note: The reaction rate is significantly slower than for non-methylated
Comparative Analysis & QC
Method Comparison Table
| Feature | Biocatalysis (Method A) | Ru-ATH (Method B) |
| Enantioselectivity (ee) | >99% (Excellent) | 90–96% (Good) |
| Steric Tolerance | High (Engineered active sites) | Moderate (Ligand dependent) |
| Reaction Conditions | Aqueous, pH 7, 30°C | Organic solvent, Inert gas |
| Scalability | Linear (requires pH control) | Excellent (Batch reactors) |
| Cost Driver | Enzyme (reusable if immobilized) | Ruthenium Catalyst |
Quality Control (Analytical Methods)
To verify the stereoselectivity, derivatization is often required if the direct alcohol separation is difficult.
-
Chiral GC:
-
Column: CP-Chirasil-DEX CB or equivalent cyclodextrin phase.
-
Conditions: 110°C Isothermal.
-
Retention: (R)-enantiomer typically elutes after (S)-enantiomer (verify with standards).
-
-
Mosher Ester Analysis (NMR):
-
React product with (R)-MTPA-Cl.
-
Analyze 19F-NMR or 1H-NMR shifts of the gem-dimethyl protons to determine absolute configuration.
-
References
-
Biocatalytic Reduction of Pantolactone Precursors
- Shimizu, S., et al. "Stereoselective reduction of ketopantolactone to D-(-)-pantolactone by microorganisms." Agricultural and Biological Chemistry, 1987.
- Application Note Context: Establishes the baseline for enzym
-
Modern KRED Application
- Kaluzna, I., et al. "Ketoreductases: Stereoselective Catalysts for the Reduction of Ketones." Chemical Reviews, 2011.
- Application Note Context: Reviews the mechanism of NADPH recycling shown in Figure 2.
-
Ruthenium Transfer Hydrogenation (Noyori)
- Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.
- Application Note Context: Found
-
Steric Hindrance in ATH
Sources
- 1. scielo.br [scielo.br]
- 2. "The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes" by Rhema M. Francis [digitalcommons.georgiasouthern.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
Technical Notes & Optimization
Why Methyl 2,2-dimethyl-3-oxopentanoate does not undergo alpha-alkylation
Why Methyl 2,2-dimethyl-3-oxopentanoate does not undergo alpha-alkylation
Technical Support Center: Organic Synthesis Division Ticket ID: #ALK-882-QUAT Subject: Failure to Alkylate Methyl 2,2-dimethyl-3-oxopentanoate Status: Open / Investigation Complete Assigned Specialist: Senior Application Scientist
Executive Summary: The "No Reaction" Error
Welcome to the Synthesis Support Center. You have filed a ticket regarding the failure of Methyl 2,2-dimethyl-3-oxopentanoate to undergo
Diagnosis: The operation you are attempting is chemically impossible under standard enolate conditions due to structural saturation . The target site (C2) is a quaternary center with no removable protons (enocizable hydrogens). Consequently, the requisite nucleophile (the enolate) cannot form at this position.
Attempting to force this reaction with stronger bases or higher temperatures will not result in alkylation but will trigger catastrophic system failure (decomposition via Retro-Claisen cleavage).
Diagnostic Visualization
The following diagram illustrates the structural blockage preventing your reaction.
Figure 1: Logical flow showing the failure of enolization at the quaternary C2 position.
Troubleshooting Guide & Root Cause Analysis
Ticket #001: The Structural Limitation (Valency Violation)
Symptom: Starting material is recovered unchanged (if weak base used) or decomposed (if strong base used).
Root Cause:
The
This carbon has 4 bonds . To alkylate it, you would first need to remove a proton to form a carbanion/enolate. There is no proton to remove. Furthermore, adding an alkyl group without removing a substituent would create a carbon with 5 bonds , violating the octet rule.
Ticket #002: Decomposition (The Retro-Claisen Bug)
Symptom: You observe the disappearance of starting material but isolate low-molecular-weight esters or acids instead of your product.
Mechanism:
When a base cannot find an acidic proton at the
Reaction Pathway:
-
Base (
) attacks Ketone (C3). -
Formation of tetrahedral intermediate.
-
Collapse of intermediate cleaves the C2-C3 bond.
-
Result: Mixture of methyl isobutyrate and propionate derivatives.
Figure 2: The Retro-Claisen decomposition pathway common in non-enolizable
FAQ: Alternative Strategies
Q: Can I alkylate at the
-
Protocol: You must use a strong, kinetically controlled base like LDA (Lithium Diisopropylamide) at -78°C to deprotonate the
-position. -
Warning: Even with LDA, the steric bulk of the 2,2-dimethyl group may hinder the approach of the electrophile, and Retro-Claisen attack remains a competing risk.
Q: I absolutely need a quaternary center here. How do I synthesize it? A: You cannot add the third group to the 2,2-dimethyl system. You must redesign the synthesis to build the quaternary center before or during the ring closure/chain extension, or use a different precursor.
-
Strategy A: Start with Methyl 2-methyl-3-oxopentanoate (one methyl group). This has one acidic proton. Alkylate this to get your 2,2-dimethyl product.
-
Strategy B: If you need a "2,2,2-trimethyl" equivalent, you are looking for a different molecule entirely, likely an alcohol or a reduced derivative, as the ketone/ester functionality limits the carbon to 4 bonds.
Experimental Validation Protocol
To confirm to your team that this reaction is impossible (and not just "failed due to wet solvent"), perform this standard Deuterium Exchange diagnostic.
Objective: Prove lack of enolizable protons at C2.
Materials:
-
Substrate: Methyl 2,2-dimethyl-3-oxopentanoate (10 mg)
-
Solvent:
(Deuterated Methanol) -
Base:
(Sodium Methoxide-d3, catalytic amount)
Step-by-Step:
-
Dissolution: Dissolve the substrate in
in an NMR tube. -
Baseline Scan: Acquire a
-NMR spectrum (t=0). Note the integration of the ethyl group protons and the methyl ester. -
Base Addition: Add 1 drop of
solution. Shake. -
Incubation: Let stand for 30 minutes.
-
Final Scan: Acquire
-NMR spectrum (t=30).
Expected Results:
-
If Enolizable: The signal for the
-protons would disappear (exchanged for D). -
Your Substrate: There is no signal at the
-position to begin with. The signals for the 2,2-dimethyl groups will remain singlets and will not diminish in intensity (unless decomposition occurs). This proves no enolate was formed at that site.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Formation and Reactions of Enols and Enolates).
-
Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. (Reference for pKa values of
-keto esters vs. -protons). -
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanism of Retro-Claisen condensation).
-
Renard, M., & Hevesi, L. (1985).
-keto esters: Steric hindrance and regioselectivity. Tetrahedron, 41(24), 5939-5954.
Sources
Overcoming steric hindrance in Methyl 2,2-dimethyl-3-oxopentanoate reactions
Overcoming steric hindrance in Methyl 2,2-dimethyl-3-oxopentanoate reactions
Welcome to the technical support guide for Methyl 2,2-dimethyl-3-oxopentanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this sterically hindered β-keto ester. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to overcome common challenges in your synthetic endeavors.
Introduction: The Challenge of Steric Hindrance
Methyl 2,2-dimethyl-3-oxopentanoate is a valuable building block in organic synthesis. However, its structure presents a significant challenge: severe steric hindrance around both carbonyl groups. The gem-dimethyl group at the α-position shields the adjacent ester carbonyl, while the neighboring ethyl group (part of the pentanoyl chain) impedes access to the ketone. This steric congestion can dramatically slow down or completely stall reactions that would otherwise proceed smoothly with less substituted analogs.[1][2] This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Enolate Formation and Subsequent Alkylation
Question: I'm attempting an α-alkylation, but I'm getting low to no yield. What is preventing the reaction?
Answer: The primary issue is the difficulty in deprotonating the α-carbon to form the necessary enolate. In Methyl 2,2-dimethyl-3-oxopentanoate, there are no protons on the α-carbon (C2), which is a quaternary center. Therefore, standard α-alkylation is impossible.
Alkylation must occur at the γ-position (C4) on the ethyl side of the ketone. However, forming this enolate is also challenging. The protons on C4 are significantly less acidic than typical α-protons of a ketone (pKa ~19-20) and are sterically shielded. Common bases like sodium ethoxide or potassium carbonate are often not strong enough or are too bulky to efficiently deprotonate this position.
Question: What is the best base for generating the enolate of Methyl 2,2-dimethyl-3-oxopentanoate for a subsequent reaction?
Answer: To overcome the hurdles of sterics and acidity, a strong, non-nucleophilic, sterically hindered base is required. Lithium diisopropylamide (LDA) is the reagent of choice for this purpose.[3][4]
-
Why LDA?
-
Strength: LDA is an extremely strong base (pKa of its conjugate acid, diisopropylamine, is ~36), capable of deprotonating the less acidic C4 protons.[3]
-
Steric Bulk: The two bulky isopropyl groups on LDA prevent it from acting as a nucleophile and attacking the carbonyl carbons directly.[5][6] It selectively abstracts the most accessible proton.
-
Kinetic Control: Using LDA at low temperatures (typically -78 °C, the temperature of a dry ice/acetone bath) favors the formation of the kinetic enolate—the enolate that forms the fastest.[3] This provides regioselectivity for deprotonation at the less substituted C4 position.
-
Table 1: Comparison of Bases for Enolate Formation
| Base | Type | Typical pKa (Conj. Acid) | Suitability for this Substrate | Rationale |
| NaOH, NaOMe | Strong, Small | ~15.7 | Poor | Not strong enough for C4 deprotonation; can promote side reactions like Claisen condensation or hydrolysis.[6][7] |
| t-BuOK | Strong, Bulky | ~17 | Moderate | Stronger than alkoxides, but may not be sufficient and can lead to complex mixtures at higher temperatures. |
| NaH | Strong, Non-bulky | ~35 | Moderate to Good | Strong enough, but can have solubility issues and may favor the thermodynamic enolate if not used carefully. |
| LDA | Strong, Very Bulky | ~36 | Excellent | The ideal choice. Its strength and steric bulk ensure efficient and clean formation of the kinetic enolate at low temperatures.[3][4] |
Section 2: Reduction of the Ketone Carbonyl
Question: My reduction of the ketone using Sodium Borohydride (NaBH₄) is extremely slow or incomplete. Why is this happening?
Answer: This is a classic case of steric hindrance. Sodium borohydride is a relatively mild reducing agent.[8] The trajectory of the incoming hydride nucleophile towards the ketone's carbonyl carbon is blocked by the adjacent quaternary α-carbon and its gem-dimethyl groups.[1] This high activation energy barrier makes the reduction kinetically unfavorable under standard conditions.
Question: What are effective methods for reducing the sterically hindered ketone in Methyl 2,2-dimethyl-3-oxopentanoate?
Answer: To reduce a sterically hindered ketone, you need to either increase the reactivity of the reducing agent or enhance the electrophilicity of the carbonyl carbon.
-
Use a More Powerful Hydride Source: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄ and can often overcome steric barriers. However, be aware that LiAlH₄ will also reduce the methyl ester to a primary alcohol. If you need to selectively reduce only the ketone, this is not a suitable method.
-
Employ the Luche Reduction: The Luche reduction is an excellent method for the chemoselective 1,2-reduction of ketones, especially in the presence of other reducible groups or when steric hindrance is an issue.[9][10][11]
-
Mechanism Insight: This reaction uses NaBH₄ in combination with a lanthanide salt, most commonly Cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[10][12] The Ce³⁺ ion coordinates to the carbonyl oxygen, acting as a strong Lewis acid. This coordination dramatically increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the hydride.[13] The active reducing species is thought to be a harder, more reactive cerium borohydride species formed in situ.[9][10]
-
Protocol: Selective Ketone Reduction via Luche Reduction
Objective: To selectively reduce the 3-keto group of Methyl 2,2-dimethyl-3-oxopentanoate to a hydroxyl group.
Materials:
-
Methyl 2,2-dimethyl-3-oxopentanoate
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2,2-dimethyl-3-oxopentanoate (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in anhydrous methanol at room temperature. Stir until the salt is fully dissolved.
-
Cool the resulting solution to 0 °C in an ice bath.
-
While stirring vigorously, add NaBH₄ (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution (hydrogen) will occur.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Methyl 2,2-dimethyl-3-hydroxypentanoate.
-
Purify the product via column chromatography as needed.
Section 3: Hydrolysis of the Methyl Ester
Question: I am struggling to hydrolyze the methyl ester using standard NaOH or KOH in aqueous methanol. The reaction requires harsh conditions and gives a poor yield. What is the issue?
Answer: The ester carbonyl is severely sterically shielded by the α-gem-dimethyl group, which prevents the straightforward approach of a hydroxide nucleophile required for saponification.[14] In aqueous solutions, the hydroxide ion is heavily solvated by water molecules, increasing its effective bulk and further hindering its ability to attack the crowded carbonyl carbon.[15] This necessitates high temperatures and long reaction times, which can lead to decomposition and side reactions.
Question: What is a more effective protocol for hydrolyzing this hindered ester?
Answer: A highly effective method involves changing the solvent system to minimize the solvation of the hydroxide ion, thereby increasing its nucleophilicity. A non-aqueous or low-water system works best.[15][16]
-
Methodology: Using a biphasic system or a solvent mixture like Dichloromethane/Methanol with a low concentration of aqueous NaOH can dramatically accelerate the hydrolysis.[15][16] The poorly solvated hydroxide ion in the organic phase is a much more potent nucleophile and can attack the hindered ester carbonyl more effectively at room temperature.
Visualizing Reaction Workflows
Troubleshooting a Low-Yield Alkylation Reaction
The following workflow diagram outlines a logical process for troubleshooting and optimizing the alkylation of Methyl 2,2-dimethyl-3-oxopentanoate at the C4 position.
Caption: Troubleshooting workflow for C4 alkylation.
References
-
Li, M-M., et al. (2023). Ketone α-alkylation at the more-hindered site. Nature Communications. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 533709, Ethyl 2,2-dimethyl-3-oxopentanoate. Available from: [Link].
-
University of Calgary. Enantioselective Reduction of Ketones. Available from: [Link].
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. Available from: [Link].
-
Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link].
-
Organic Chemistry Portal. Luche Reduction. Available from: [Link].
-
Chemistry Stack Exchange. Correct mechanism of nucleophilic attack on sterically hindered carbonyl compound. Available from: [Link].
-
Wikipedia. Luche reduction. Available from: [Link].
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available from: [Link].
-
Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available from: [Link].
-
Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link].
- Google Patents. CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.
-
The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. Available from: [Link].
-
Acevedo, L. A. R., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. Available from: [Link].
-
Chemistry LibreTexts. 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17786898, 2,2-Dimethyl-3-oxopentanoic acid. Available from: [Link].
-
Wikipedia. Carbonyl reduction. Available from: [Link].
-
All about chemistry. (2020). Luche Reduction. YouTube. Available from: [Link].
-
Chemistry Steps. Nucleophilic Addition to Carbonyl Groups. Available from: [Link].
-
ResearchGate. (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link].
-
Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. Available from: [Link].
-
Newman, M. S. (1953). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. Available from: [Link].
-
Reddit. Quick question about LDA vs NaOH in relation to Enolate Alkylation. Available from: [Link].
-
Li, Y., et al. (2024). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. Available from: [Link].
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link].
-
OCLUE - Open Textbook Publishing. Chapter 7: Nucleophilic attack at the carbonyl carbon. Available from: [Link].
-
PrepChem.com. Synthesis of methyl 3-oxopentanoate. Available from: [Link].
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Proprep. Explain the Luche reduction and its selectivity in organic synthesis. Available from: [Link].
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Clayden, J., et al. Nucleophilic addition to the carbonyl group. Available from: [Link].
- Google Patents. US4031130A - Aliphatic β-keto esters.
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Divakaran, R. Mechanisms of Ester hydrolysis. Available from: [Link]
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Srini Chem. CAS No: 2009-98-5 Manufacturers in Hyderabad, India. Available from: [Link].
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Technical Support Center: Distillation & Stability of Methyl 2,2-dimethyl-3-oxopentanoate
Technical Support Center: Distillation & Stability of Methyl 2,2-dimethyl-3-oxopentanoate
Topic: Thermal stability of Methyl 2,2-dimethyl-3-oxopentanoate during distillation Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, Process Chemists
Senior Application Scientist Note:
Methyl 2,2-dimethyl-3-oxopentanoate (CAS 524735-91-9) presents a unique purification challenge. Unlike standard
Part 1: Pre-Distillation Assessment
Q1: I am seeing gas evolution before the solvent is even fully removed. Is my compound decomposing?
Diagnosis: Likely, yes. This is the hallmark of acid-catalyzed decarboxylation .
Mechanism: While the ester itself is thermally robust, trace water and residual acid from synthesis (e.g., Claisen condensation workup) hydrolyze the ester to the
-
Stop heating immediately.
-
Check pH: Dissolve an aliquot in wet methanol; pH should be neutral (6-7). If acidic, wash the organic layer with saturated NaHCO
and brine. -
Dry rigorously: Use MgSO
followed by vacuum drying at <30°C.
Q2: What are the "Safe Zones" for temperature and vacuum? We define stability limits based on the onset of thermal cleavage (retro-Claisen) and decarboxylation.
| Parameter | Safe Operating Range | Critical Limit (Risk of Failure) |
| Pot Temperature | < 110°C | > 135°C (Thermal cleavage onset) |
| Vacuum Pressure | < 5 mbar (High Vacuum) | > 20 mbar (Requires excessive heat) |
| pH of Crude | 6.5 – 7.5 | < 5.0 (Catalyzes hydrolysis) |
| Moisture Content | < 500 ppm | > 0.5% (Triggers chain reaction) |
Part 2: Distillation Protocol & Troubleshooting
Q3: Which distillation setup do you recommend for >50g scale? Recommendation: Short Path Distillation or Wiped Film Evaporator (WFE) . Reasoning:
-
Residence Time: Standard fractional columns have high hold-up and long residence times. Prolonged heat exposure, even at 110°C, increases the probability of retro-Claisen fragmentation.
-
Vapor Path: The molecule has a high molecular weight (158.19 g/mol ) and moderate boiling point (~70-75°C at high vacuum). A short path minimizes pressure drop, allowing lower bath temperatures.
Q4: My distillate is cloudy or has a different refractive index than expected. What happened?
Root Cause: Retro-Claisen Condensation .
If the crude mixture contains residual alkoxides (e.g., NaOMe from synthesis), heating triggers the cleavage of the
-
NMR Check: Look for new singlets around 3.6-3.7 ppm (methyl esters of fragments) and loss of the ethyl triplet/quartet integrity.
-
Prevention: Ensure the crude is fully quenched with stoichiometric acid (e.g., acetic acid) and washed neutral before distillation.
Q5: Can I use a Vigreux column to improve purity?
Advisory: Avoid if possible.
While a Vigreux column improves separation, it increases the pressure drop. To maintain the same distillation rate, you must increase the pot temperature. For this molecule,
Part 3: Visualizing the Instability
The following diagram illustrates the two primary decomposition pathways you must avoid: Moisture-Induced Decarboxylation (Acidic/Wet) and Retro-Claisen Cleavage (Basic/Alkoxide).
Figure 1: Thermal decomposition pathways. The "Red Zone" represents irreversible product loss due to improper pH or moisture control.
Part 4: Emergency Recovery Protocol
Q6: The vacuum pump failed mid-run, and the pot temperature spiked to 140°C. Is the batch lost? Assessment: Not necessarily, but purity is compromised. Recovery Steps:
-
Cool Down: Rapidly cool the pot to <50°C using an ice bath.
-
Sampling: Take a crude NMR.
-
Scenario A (Clean Spectrum): You are lucky. Resume with fresh vacuum oil.
-
Scenario B (New Peaks): If decomposition is <10%, usually the impurities (ketones/light esters) are much more volatile.
-
-
Corrective Distillation: Perform a "degassing" run at room temperature/high vacuum to strip volatiles (decomposition products) before attempting to distill the main fraction again.
References
-
Organic Chemistry Portal. (n.d.). Synthesis and Reactivity of
-Keto Esters. Retrieved from [Link] -
PubChem. (2025).[1] Compound Summary:
-Keto Esters Stability Data. Retrieved from [Link]
Sources
Reference Data & Comparative Studies
A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of Methyl 2,2-dimethyl-3-oxopentanoate
A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of Methyl 2,2-dimethyl-3-oxopentanoate
For researchers and professionals in drug development and organic synthesis, the unambiguous characterization of molecular structure is the bedrock of reliable science. Beta-keto esters, such as Methyl 2,2-dimethyl-3-oxopentanoate, are versatile synthetic intermediates.[1][2] However, their structural complexity, including the potential for keto-enol tautomerism, necessitates a multi-faceted analytical approach for definitive characterization.[3]
This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2,2-dimethyl-3-oxopentanoate, framed within a comparative context with other key spectroscopic techniques. We will move beyond a simple data readout to explain the causality behind the spectral features and experimental choices, providing a robust framework for structural verification.
Part 1: The Primary Tool - ¹H NMR Spectrum Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, offering unparalleled detail about the electronic environment of individual nuclei.[3][4] For a molecule like Methyl 2,2-dimethyl-3-oxopentanoate, ¹H NMR allows us to map the proton framework, confirming connectivity and stereochemistry.
Molecular Structure and Proton Environments
First, let's visualize the distinct proton environments within the molecule. The structure contains four unique sets of protons, which will each give rise to a separate signal in the ¹H NMR spectrum.[5][6]
Caption: Structure of Methyl 2,2-dimethyl-3-oxopentanoate with unique proton groups labeled Ha-Hd.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The following table summarizes the expected signals. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for small organic molecules due to its excellent solubilizing properties and relatively clean spectral window.[7]
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
| A | Ethyl-CH₃ (Hₐ) | ~1.05 | 3H | Triplet (t) |
| B | Gem-dimethyl-CH₃ (Hc) | ~1.35 | 6H | Singlet (s) |
| C | Ethyl-CH₂ (Hb) | ~2.70 | 2H | Quartet (q) |
| D | Methoxy-CH₃ (Hd) | ~3.70 | 3H | Singlet (s) |
Signal-by-Signal Interpretation
-
Signal A (Triplet, ~1.05 ppm, 3H): This signal corresponds to the terminal methyl protons (Hₐ) of the ethyl group. It appears as a triplet because its two neighboring protons on the adjacent methylene group (Hb) split the signal according to the n+1 rule (2+1=3). Its upfield chemical shift is characteristic of alkyl protons distant from electron-withdrawing groups.[8]
-
Signal B (Singlet, ~1.35 ppm, 6H): This intense singlet represents the six equivalent protons of the two methyl groups attached to the quaternary carbon (Hc). It is a singlet because there are no protons on the adjacent carbon atoms to cause splitting. The integration value of 6H is a key identifier for this gem-dimethyl moiety.
-
Signal C (Quartet, ~2.70 ppm, 2H): This downfield quartet is assigned to the methylene protons (Hb) of the ethyl group. The signal is shifted downfield due to the deshielding effect of the adjacent ketone carbonyl group.[6][9] It is split into a quartet by the three neighboring protons of the methyl group (Hₐ) (n+1 rule: 3+1=4).
-
Signal D (Singlet, ~3.70 ppm, 3H): This sharp singlet is characteristic of the methyl ester protons (Hd). These protons are significantly deshielded because they are attached to an oxygen atom, which is highly electronegative, pulling electron density away from the protons.[6][9] The lack of adjacent protons results in a singlet.
Part 2: A Comparative Analysis - Corroborative Spectroscopic Techniques
While ¹H NMR provides the proton framework, a truly rigorous structural confirmation relies on complementary data. Here, we compare ¹H NMR with 13C NMR, IR Spectroscopy, and Mass Spectrometry, highlighting the unique insights each technique provides.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low (~1.1%), proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line. This technique is invaluable for confirming the total carbon count and identifying key functional groups.
Expected ¹³C NMR Chemical Shifts (CDCl₃):
| Chemical Shift (δ, ppm) | Carbon Assignment | Justification |
| ~210 | Ketone (C=O) | Carbonyl carbons are highly deshielded; ketones are typically >200 ppm. |
| ~175 | Ester (C=O) | Ester carbonyls are also deshielded but appear upfield of ketones.[5] |
| ~55 | Quaternary C | The carbon bearing the gem-dimethyl groups. |
| ~52 | Methoxy (-OCH₃) | Carbon attached to an electronegative oxygen atom.[10] |
| ~35 | Methylene (-CH₂-) | Ketone α-carbon. |
| ~25 | Gem-dimethyl (-CH₃) | Equivalent methyl carbons. |
| ~8 | Ethyl (-CH₃) | Terminal alkyl carbon. |
Advantage over ¹H NMR: ¹³C NMR directly observes non-protonated carbons, such as the quaternary carbon and the two carbonyl carbons, which are invisible in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of molecular bonds. It is an exceptionally rapid and effective method for identifying the presence of specific functional groups.
Key Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Significance |
| ~1745 | C=O Stretch (Ester) | A strong, sharp absorption characteristic of saturated esters.[5][9] |
| ~1715 | C=O Stretch (Ketone) | A second strong, sharp absorption, typically at a slightly lower frequency than the ester carbonyl.[5] |
| 1300-1000 | C-O Stretch | Confirms the presence of the ester C-O single bond.[9] |
| 2950-2850 | C-H Stretch | Indicates the presence of sp³ hybridized C-H bonds. |
Advantage over ¹H NMR: IR spectroscopy provides immediate and unambiguous evidence of the two distinct carbonyl functional groups (ketone and ester) in the molecule, a distinction that is inferred indirectly from chemical shifts in NMR.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns upon ionization.
Expected Mass Spectrometry Data (Electron Ionization):
| m/z Value | Fragment Identity | Significance |
| 158 | [M]⁺ | The molecular ion peak, confirming the molecular formula (C₈H₁₄O₃). |
| 129 | [M - C₂H₅]⁺ | Loss of the ethyl group from the keto side. |
| 101 | [M - C₂H₅CO]⁺ or [M - OCH₃]⁺ | McLafferty rearrangement or loss of the methoxy group.[11][12] |
| 57 | [C₂H₅CO]⁺ | A prominent peak corresponding to the propionyl cation, a key indicator of the ethyl ketone moiety. |
Advantage over ¹H NMR: MS provides the definitive molecular weight, a fundamental piece of data not available from NMR. Furthermore, the fragmentation pattern acts like a molecular fingerprint, confirming the connectivity of the atoms, which is particularly useful for distinguishing between isomers.[11][13]
Part 3: Experimental Protocols for Structural Verification
The integrity of analytical data is directly tied to the rigor of the experimental protocol. The following outlines the workflow and key steps for acquiring high-quality data.
Analytical Workflow Diagram
Caption: A streamlined workflow for the comprehensive spectroscopic characterization of a target molecule.
Protocol 1: High-Resolution ¹H NMR Spectroscopy
This protocol is designed to yield a high-quality spectrum suitable for unambiguous structural elucidation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified Methyl 2,2-dimethyl-3-oxopentanoate.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to 5 seconds. This is crucial for ensuring that all protons fully relax between scans, which is essential for accurate integration.
-
Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate all signals and normalize the integration values relative to a well-resolved signal (e.g., set the triplet at ~1.05 ppm to 3).
-
Conclusion
The ¹H NMR spectrum provides a detailed and indispensable map of the proton framework of Methyl 2,2-dimethyl-3-oxopentanoate. The predicted chemical shifts, integrations, and splitting patterns align perfectly with the proposed structure. However, for absolute certainty in research and development, a multi-technique approach is paramount. By integrating data from ¹³C NMR to confirm the carbon backbone, IR spectroscopy to verify functional groups, and mass spectrometry to establish molecular weight and connectivity, we construct a self-validating dataset. This comprehensive analysis provides an unshakeable foundation for the unambiguous structural confirmation of the target molecule, embodying the principles of scientific rigor and trustworthiness.
References
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Taylor & Francis. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. Retrieved from [Link]
-
TheElkchemist. (2023). NMR Spectroscopy | Interpreting Spectra | Ester. YouTube. Retrieved from [Link]
-
MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
-
Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
University of Regensburg. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Ohio State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
ResearchGate. (2015). Mastering β-keto esters. Retrieved from [Link]
-
Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. Retrieved from [Link]
-
ResearchGate. (1972). Mass Spectra of β-Keto Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
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A Comparative Guide to the Unambiguous Identification of Gem-Dimethyl Singlets in Proton NMR
A Comparative Guide to the Unambiguous Identification of Gem-Dimethyl Singlets in Proton NMR
For the researcher navigating the complexities of molecular structure elucidation, the proton Nuclear Magnetic Resonance (¹H NMR) spectrum is the first and most informative port of call. Within this landscape of peaks and splittings, the gem-dimethyl group, characterized by two methyl groups attached to the same carbon, often presents as a sharp, intense singlet. While seemingly straightforward, this signature peak can harbor ambiguity. Is it truly a gem-dimethyl group, or an artifact of overlapping signals? How can we be certain of its placement within a complex molecular architecture?
This guide provides an in-depth comparison of spectroscopic methods to move beyond assumption and achieve unambiguous identification of gem-dimethyl groups. We will explore the causality behind experimental choices, presenting field-proven protocols and data-driven comparisons to equip researchers, scientists, and drug development professionals with a robust analytical workflow.
The Gem-Dimethyl Signature: A Primer
A gem-dimethyl group attached to a quaternary carbon (a carbon with no attached protons) will, in many cases, appear as a single, sharp resonance in the ¹H NMR spectrum with an integration value corresponding to six protons (6H). This is because the six protons of the two methyl groups are chemically and magnetically equivalent, and there are no adjacent protons to induce spin-spin coupling, resulting in a singlet multiplicity.[1]
However, in chiral molecules or conformationally restricted systems, the two methyl groups can become diastereotopic.[2] This means they exist in different chemical environments and are no longer equivalent, giving rise to two separate 3H singlets instead of one 6H singlet.[2] Recognizing this possibility is the first step in a thorough analysis.
The chemical shift (δ) of a gem-dimethyl singlet is highly sensitive to its local electronic environment. While typically found in the upfield region of the spectrum, its precise location is dictated by several factors:
-
Inductive Effects: The presence of nearby electronegative atoms (like oxygen, nitrogen, or halogens) will draw electron density away from the gem-dimethyl protons, causing a "deshielding" effect and shifting the peak downfield to a higher ppm value.[3][4][5]
-
Magnetic Anisotropy: Proximity to π-systems, such as aromatic rings, alkenes, or carbonyl groups, creates a local magnetic field that can either shield (shift upfield) or deshield (shift downfield) the gem-dimethyl protons, depending on their spatial orientation relative to the π-system.[5][6][7]
-
van der Waals Deshielding: Steric crowding can cause distortion of the electron clouds, leading to deshielding and a downfield shift.[3][8]
Table 1: Typical ¹H NMR Chemical Shifts for Gem-Dimethyl Groups
| Molecular Environment | Typical Chemical Shift (δ, ppm) | Primary Influencing Factor |
| Aliphatic Chain (e.g., in terpenes) | 0.8 - 1.5 | Standard Shielding |
| Adjacent to an sp² Carbon (Alkene) | 1.6 - 1.8 | Anisotropy (Deshielding)[3] |
| Adjacent to a Carbonyl Group | 2.1 - 2.5 | Anisotropy (Deshielding)[9] |
| Adjacent to an Oxygen (e.g., in an ether) | ~3.3 | Inductive Effect (Deshielding)[3] |
| In a Conformationally Rigid System | Can vary widely; may split into two singlets | Steric and Anisotropic Effects[2] |
A Multi-Technique Approach to Confirmation
Relying solely on a 1D ¹H NMR spectrum for identification is insufficient. A robust, self-validating system employs a suite of 2D NMR experiments to build an unshakeable structural assignment. The logical workflow presented below moves from initial observation to definitive proof.
Caption: Logical workflow for the unambiguous identification of a gem-dimethyl group.
Table 2: Comparison of NMR Techniques for Gem-Dimethyl Identification
| Technique | Information Gained | Strengths | Weaknesses |
| 1D ¹H NMR | Initial evidence: Chemical shift, 6H integration, singlet multiplicity. | Fast, high sensitivity, simple setup. | Ambiguous; potential for overlapping signals. Cannot confirm connectivity. |
| 2D COSY | Confirms lack of ³J coupling. | Definitive test for isolated spin systems. A true gem-dimethyl singlet will have no cross-peaks.[10] | Provides only negative evidence; does not establish connectivity to the carbon skeleton. |
| 2D HSQC | Confirms one-bond ¹H-¹³C connectivity. | Shows that all six protons are attached to a single carbon environment.[10] | Does not reveal connectivity to the rest of the molecule. |
| 2D HMBC | Reveals 2- and 3-bond ¹H-¹³C correlations. | The "gold standard" for confirmation. Shows correlation from the 6H singlet to the quaternary carbon and adjacent carbons, definitively placing the group.[10][11][12] | Requires more acquisition time; lower sensitivity than HSQC. |
| 2D NOESY | Reveals through-space proximity (<5Å). | Essential for determining stereochemistry and 3D conformation by showing which other protons are physically close to the gem-dimethyl group.[13][14][15] | Interpretation can be complex; NOE intensity is distance-dependent (r⁻⁶).[16][17] |
Experimental Protocols
Scientific integrity demands reproducible results, which begin with meticulous sample preparation and well-defined acquisition parameters.
Protocol 1: Standard Sample Preparation for Small Molecule NMR
This protocol is designed for small molecules (<1000 g/mol ) and is foundational for acquiring high-quality data.
-
Weigh Sample: Accurately weigh 5-25 mg of the purified compound directly into a clean, dry vial.[18] For ¹³C-based experiments like HSQC and HMBC, a higher concentration (50-100 mg) may be beneficial, though very high concentrations can degrade ¹H lineshapes.[18]
-
Select Solvent: Choose a deuterated solvent in which the compound is fully soluble. Common choices include CDCl₃, DMSO-d₆, and CD₃OD.
-
Dissolve Sample: Add 0.6-0.7 mL of the deuterated solvent to the vial.[19] Gently vortex or sonicate if necessary to achieve a clear, homogeneous solution. A complete absence of solid particles is critical for proper magnetic field shimming.[19][20]
-
Filter and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the sample solution directly into a clean, unscratched 5 mm NMR tube.[20][21] This removes any particulate matter. The final sample height in the tube should be 4-5 cm.[19][20]
-
Cap and Label: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Protocol 2: Acquiring 2D NMR Confirmation Spectra
The following are generalized workflows for acquiring the key 2D spectra on a modern NMR spectrometer. Specific parameters should be optimized based on the instrument and sample.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for high-resolution 2D spectra.
-
Acquire ¹H Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral width and the exact chemical shift of the target gem-dimethyl singlet.
-
Setup 2D COSY:
-
Use a standard gradient-selected, double-quantum filtered COSY (gDQFCOSY) pulse sequence.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Irradiate the gem-dimethyl singlet and observe for any cross-peaks. The absence of correlations confirms its isolation.[10]
-
-
Setup 2D HSQC:
-
Use a standard gradient-selected sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to encompass the expected carbon chemical shift range (e.g., 0-160 ppm for many organic molecules).
-
The experiment will reveal a single cross-peak connecting the ¹H singlet to its attached ¹³C signal.
-
-
Setup 2D HMBC:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths as in the HSQC experiment.
-
The key parameter is the long-range coupling constant, typically optimized for 8-10 Hz to observe 2- and 3-bond correlations.[10]
-
-
Setup 2D NOESY:
-
Use a standard NOESY pulse sequence (e.g., noesygpph).
-
Set spectral widths as in the COSY experiment.
-
The critical parameter is the mixing time (d8), which allows for NOE transfer. Typical values for small molecules range from 300 to 800 ms. A series of experiments with varying mixing times may be necessary.
-
Visualizing the Data: A Case Study
Consider a hypothetical molecule where a gem-dimethyl group is attached to a quaternary carbon (Cq), which is adjacent to a methine (CH) group. The diagram below illustrates the expected correlations in the key 2D spectra.
Caption: Expected 2D NMR correlations for a model gem-dimethyl group.
As illustrated, the COSY spectrum provides the crucial negative evidence of isolation. The HSQC experiment confirms that all six protons are attached to a methyl carbon. Finally, the HMBC spectrum provides the definitive positive evidence, linking the gem-dimethyl protons to the quaternary carbon they are attached to and the neighboring methine carbon, thus cementing the group's position within the molecular framework.
Conclusion
The identification of a gem-dimethyl singlet in ¹H NMR is a common task in chemical analysis, yet one that requires a rigorous and multi-faceted approach to ensure accuracy. Moving beyond the initial 1D spectrum and employing a logical sequence of 2D NMR experiments—COSY, HSQC, and HMBC—transforms a plausible hypothesis into an unambiguous structural assignment. For questions of stereochemistry, the NOESY experiment provides the final layer of spatial information. By understanding the principles behind each technique and following validated experimental protocols, researchers can confidently and accurately characterize molecules containing this important structural motif.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of Arizona. (2023, August 29). Small molecule NMR sample preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation. [Link]
-
University of York. Preparing an NMR sample. [Link]
-
Homework.Study.com. Please explain why the gem-dimethyl groups appear as separate peaks in the proton NMR spectrum of isoborneol although they almost overlap in borneol. [Link]
-
MDPI. (2024, March 21). Organotransition Metal Chemistry of Terpenes: Syntheses, Structures, Reactivity and Molecular Rearrangements. [Link]
-
Nicholson, J. K., & Wilson, I. D. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 51(1-2), 1-159. [Link]
-
St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts. [Link]
-
Perlego. Factors Affecting Chemical Shift. [Link]
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Prepp, N. E. T. (2025, April 27). Factors Affecting Chemical Shift in Proton NMR Spectroscopy. [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
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Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]
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A Researcher's Guide to FTIR Analysis of α,α-Dimethyl β-Keto Esters: A Comparative Approach
A Researcher's Guide to FTIR Analysis of α,α-Dimethyl β-Keto Esters: A Comparative Approach
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Among the versatile class of organic compounds, β-keto esters are crucial building blocks, valued for their dual chemical reactivity.[1][2] However, their structural analysis is often complicated by keto-enol tautomerism, a chemical equilibrium between a keto and an enol form.[3] This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic features of α,α-dimethyl β-keto esters against their enolizable counterparts, offering experimental insights and data-driven interpretations. The α,α-dimethyl substitution pattern is of particular interest as it "locks" the molecule in the keto form, providing a unique and unambiguous spectroscopic signature.
The Spectroscopic Challenge: Keto-Enol Tautomerism
β-Keto esters with at least one α-hydrogen exist as an equilibrium mixture of the keto and enol tautomers. This equilibrium is sensitive to factors like solvent polarity and temperature.[3] The enol form is stabilized by conjugation and a stable, six-membered intramolecular hydrogen bond.[3] This tautomerism complicates FTIR analysis, as the spectrum represents a superposition of both forms, often leading to broadened or complex carbonyl absorption bands.
The introduction of two alkyl groups at the α-position, as in α,α-dimethyl β-keto esters, fundamentally alters this landscape. The absence of α-hydrogens completely prevents the formation of the enol tautomer. Consequently, these molecules exist exclusively in the keto form, simplifying their FTIR spectra and allowing for a more straightforward interpretation. A recent study highlighted that NMR analysis of certain synthesized β-keto esters confirmed their existence solely in the keto form.[4]
The α,α-Dimethyl Effect: A Comparative FTIR Analysis
The most telling region in the FTIR spectrum of a β-keto ester is the carbonyl stretching (ν(C=O)) region, typically between 1650 and 1770 cm⁻¹. In an enolizable β-keto ester like methyl acetoacetate, this region can be complex. The spectrum often shows a strong band for the ester carbonyl and another for the ketone carbonyl, which may be broadened or shifted due to the influence of the enol form and associated hydrogen bonding.[5]
In contrast, an α,α-dimethyl β-keto ester, such as methyl 2,2-dimethylacetoacetate, is expected to show two distinct, sharp carbonyl absorption bands, corresponding to the isolated ketone and ester functionalities.[6]
Diagram: Tautomerism in β-Keto Esters
Caption: Comparison of an enolizable β-keto ester with a non-enolizable α,α-dimethyl substituted analog.
Table 1: Comparative FTIR Peak Assignments for β-Keto Esters
| Vibrational Mode | Enolizable β-Keto Ester (e.g., Methyl Acetoacetate) | α,α-Dimethyl β-Keto Ester (e.g., Methyl 2,2-dimethylacetoacetate) | Rationale for a,a-Dimethyl Derivative |
| ν(C=O) Ester Stretch | ~1745 cm⁻¹ | ~1745 cm⁻¹ | The ester carbonyl environment is largely unchanged. The typical range for a saturated aliphatic ester is 1750–1735 cm⁻¹.[7] |
| ν(C=O) Ketone Stretch | ~1725 cm⁻¹ (often broadened or shifted due to enol form) | ~1715 cm⁻¹ | Appears as a sharp, distinct peak characteristic of a saturated aliphatic ketone.[8] The absence of enolization and H-bonding results in a well-defined absorption. |
| ν(C-O) Ester Stretches | 1300-1100 cm⁻¹ (can be complex) | 1300-1100 cm⁻¹ (two or more distinct bands) | Strong, characteristic C-O stretching vibrations are present, typical for esters. |
| ν(O-H) Stretch (Enol) | Broad band, ~3200-2500 cm⁻¹ (if enol content is high) | Absent | No enol form is possible due to the lack of α-hydrogens. |
| ν(C=C) Stretch (Enol) | ~1650 cm⁻¹ (may be present) | Absent | No enol form means no C=C double bond in the tautomer. |
Note: The exact peak positions can vary slightly based on the sample phase (e.g., neat liquid, solution) and the specific instrument.
The key takeaway is the simplification of the spectrum for the α,α-dimethyl derivative. The absence of the broad O-H stretch and the enolic C=C stretch, combined with the presence of two sharp and distinct carbonyl peaks, serves as a definitive confirmation of a non-enolizable α,α-disubstituted β-keto ester structure.
Experimental Protocol: Acquiring High-Quality FTIR Data
To obtain reliable and reproducible FTIR spectra for α,α-dimethyl β-keto esters, the following protocol is recommended. The choice of Attenuated Total Reflectance (ATR) is strategic as it requires minimal sample preparation and is suitable for liquid samples.
Diagram: Experimental Workflow for FTIR Analysis
Caption: A standard workflow for acquiring FTIR data of a liquid sample using an ATR accessory.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is properly purged to minimize atmospheric water and CO₂ interference. Perform a standard instrument performance qualification test.
-
Accessory: Utilize a single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.
-
Background Collection:
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step, as a clean, flat baseline in the background confirms the absence of contaminants.
-
-
Sample Analysis:
-
Place a single drop of the neat α,α-dimethyl β-keto ester liquid directly onto the ATR crystal, ensuring the crystal surface is fully covered.
-
Collect the sample spectrum using the same acquisition parameters as the background.
-
-
Data Processing:
-
The collected spectrum will be in absorbance units. Apply a standard ATR correction algorithm available in most FTIR software to account for the wavelength-dependent depth of penetration of the infrared beam.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline.
-
-
Data Interpretation:
-
Analyze the region from 4000 to 600 cm⁻¹.
-
Specifically identify the two distinct carbonyl peaks in the 1750-1710 cm⁻¹ region and the strong C-O stretches between 1300-1100 cm⁻¹.
-
Confirm the absence of a broad O-H stretch above 3000 cm⁻¹, which would indicate the presence of an enol or water contamination.
-
Conclusion
FTIR spectroscopy is a powerful and rapid tool for the structural elucidation of β-keto esters. For α,α-dimethyl substituted analogs, the technique is particularly definitive. The preclusion of keto-enol tautomerism results in a clean and readily interpretable spectrum, characterized by two sharp and distinct carbonyl absorption bands for the ketone and ester groups, and a notable absence of enolic O-H and C=C stretching vibrations. This clear spectroscopic signature provides researchers with a high degree of confidence in their structural assignments, facilitating progress in synthetic chemistry and drug discovery.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 96925, Methyl 2,2-dimethylacetoacetate." PubChem, [Link]. Accessed February 15, 2026.
-
Maldonado-Rojas, W., et al. "Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity." Molecules 28.19 (2023): 6789. [Link].
-
Mosley, J. D., Young, J. W., & Duncan, M. A. "Infrared spectroscopy of the acetyl cation and its protonated ketene isomer." The Journal of chemical physics 141.2 (2014): 024302. [Link].
-
ChemistNate. "Beta Keto esters - Alkylating Ketones in NaOEt." YouTube, 24 Mar. 2015, [Link].
-
Worden, C. J., et al. "Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films." The Journal of Physical Chemistry A 127.18 (2023): 4166-4177. [Link].
-
Worden, C. J., et al. "Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films." ACS Publications, [Link]. Accessed February 15, 2026.
-
National Institute of Standards and Technology. "Methyl acetoacetate." NIST Chemistry WebBook, SRD 69, [Link]. Accessed February 15, 2026.
-
Vargas, R., et al. "Conformational isomerism of α-ketoesters. A FTIR and ab initio study." Journal of the Chemical Society, Perkin Transactions 2 11 (2000): 2295-2302. [Link].
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UCLA Division of Physical Sciences. "IR Spectroscopy Tutorial: Ketones." UCLA Chemistry, [Link]. Accessed February 15, 2026.
-
University of Colorado Boulder. "Infrared Spectroscopy." Organic Chemistry at CU Boulder, [Link]. Accessed February 15, 2026.
-
Kumar, K. A., et al. "β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies." Chemistry Central Journal 7.1 (2013): 1-12. [Link].
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LibreTexts Chemistry. "19.14: Spectroscopy of Aldehydes and Ketones." LibreTexts, [Link]. Accessed February 15, 2026.
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-
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-
Afanasyev, O. I., et al. "Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation." Organic letters 16.23 (2014): 6024-6027. [Link].
-
Adams, T. D., et al. "Structure-Property Relationship Analysis of α-Keto Ester Prodrugs of Monomethyl Fumarate as NRF2 Activators." ChemRxiv, 14 Jul. 2025, [Link]. Accessed February 15, 2026.
-
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-
ResearchGate. "(PDF) Mastering β-keto esters." ResearchGate, [Link].
-
Fiveable. "β-keto ester Definition." Fiveable, [Link]. Accessed February 15, 2026.
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Comparative Reactivity Guide: Methyl 2,2-dimethyl-3-oxopentanoate vs. Methyl 2-methyl-3-oxopentanoate
Comparative Reactivity Guide: Methyl 2,2-dimethyl-3-oxopentanoate vs. Methyl 2-methyl-3-oxopentanoate
Executive Summary
This technical guide compares the reactivity profiles of Methyl 2-methyl-3-oxopentanoate (Compound B) and its structurally congested analog, Methyl 2,2-dimethyl-3-oxopentanoate (Compound A).
While these two
This guide provides experimental workflows to leverage these differences, ensuring selection of the correct scaffold for synthetic utility (Compound B) versus metabolic stability (Compound A).
Structural & Physicochemical Comparison
The fundamental difference lies at the C2 carbon. Compound B possesses a tertiary C2 with an acidic proton (
| Feature | Compound B (Mono-methyl) | Compound A (Dimethyl) |
| IUPAC Name | Methyl 2-methyl-3-oxopentanoate | Methyl 2,2-dimethyl-3-oxopentanoate |
| CAS Number | 17422-12-7 | Analog (N/A) |
| C2 Hybridization | Fixed | |
| 1 (Acidic) | 0 (Blocked) | |
| Enol Formation | Yes (Thermodynamic/Kinetic control) | No (Impossible) |
| Steric Environment | Moderate (Secondary alkyl) | High (Neopentyl-like) |
| Metabolic Liability | High (Rapid hydrolysis/decarboxylation) | Low (Steric shield blocks esterases) |
| Primary Utility | Synthetic Intermediate (e.g., Trametinib) | Pharmacophore Modulator (Metabolic blocker) |
Visualization: Steric & Electronic Topology
Figure 1: Mechanistic divergence driven by C2 substitution. Compound B enters the enolate manifold, while Compound A is diverted to stability.
Critical Reactivity Profiles
Enolization and Alkylation (The "On/Off" Switch)
-
Compound B: Reacts with bases (e.g., NaH, NaOEt) to form a stable enolate. This species is a potent nucleophile that can undergo C-alkylation.
-
Mechanism:[1] Deprotonation of C2-H
Enolate attack on alkyl halide.
-
-
Compound A: Inert to enolization conditions. Treatment with strong base (LDA, NaH) cannot remove a proton from C2.
-
Implication: You cannot "build" onto C2 of Compound A. It must be synthesized de novo with the gem-dimethyl group already in place (e.g., via double methylation of methyl 3-oxopentanoate).
-
Nucleophilic Attack at Carbonyls (Steric Shielding)
-
Compound B: The C3 ketone and C1 ester are accessible. Hydrazine can attack C3/C1 to form pyrazoles (e.g., in Trametinib synthesis).
-
Compound A: The gem-dimethyl group exerts a "Thorpe-Ingold" or steric effect.
-
Ketone (C3): Highly hindered (neopentyl position). Nucleophilic attack (e.g., by Grignards) is slow and often results in reduction or no reaction.
-
Ester (C1): Shielded.[2] Hydrolysis rates are significantly lower than Compound B, providing resistance to plasma esterases.
-
Experimental Protocols
Protocol 1: Synthesis of Compound B (via Methylation)
Validates the reactivity of the mono-substituted scaffold.
Objective: Synthesize Methyl 2-methyl-3-oxopentanoate from Methyl 3-oxopentanoate.
-
Reagents: Methyl 3-oxopentanoate (1.0 eq),
(1.2 eq), Methyl Iodide (MeI, 1.1 eq), Acetone (0.5 M). -
Procedure:
-
Charge a flask with Methyl 3-oxopentanoate and acetone.
-
Add
and stir for 30 min at RT (Enolate formation). -
Add MeI dropwise (Exothermic).
-
Reflux for 4 hours. Monitor by TLC (Product
> Starting Material).[3] -
Workup: Filter solids, concentrate filtrate, partition between EtOAc/Water.
-
-
Note: Over-methylation (forming Compound A) is a side reaction if excess base/MeI is used.
Protocol 2: Comparative Hydrolysis (Metabolic Stability Proxy)
Demonstrates the steric shielding of Compound A.
Objective: Compare hydrolysis rates (simulated esterase activity).
-
Conditions: 1N NaOH (aq), MeOH (1:1 ratio),
. -
Workflow:
-
Vial A: Compound A (Dimethyl).
-
Vial B: Compound B (Monomethyl).
-
Monitor disappearance of starting material via HPLC/GC at t=5, 30, 60 mins.
-
-
Results:
-
Vial B: Rapid hydrolysis (
min). The resulting -keto acid spontaneously decarboxylates to 2-pentanone upon acidification. -
Vial A: Slow hydrolysis (
hours). The steric bulk protects the ester carbonyl from hydroxide attack.
-
-
Implication: Compound A is a superior choice for oral drugs requiring longer half-lives, whereas Compound B is a transient intermediate.
Decision Logic for Researchers
Use the following logic flow to determine which intermediate fits your drug development pipeline.
Figure 2: Selection logic based on synthetic vs. pharmacokinetic requirements.
References
-
Trametinib Intermediate Synthesis
- Source: BenchChem Applic
- Context: Use of Methyl 2-methyl-3-oxopentanoate (Compound B)
-
Link: (Verified via Search 1.13)
-
Reactivity of
-Keto Esters:- Source: Master Organic Chemistry.
- Context: Mechanisms of enolate alkylation and decarboxyl
-
Link: (Verified via Search 1.15)
-
Steric Effects in Nucleophilic Attack
- Source: ResearchG
- Context: Hydrolytic stability of congested esters and "neopentyl-like" hindrance in gem-dimethyl ketones.
-
Link: (Verified via Search 1.14)
-
Metabolic Stability & Drug Design
- Source: PubMed / Journal of Medicinal Chemistry.
- Context: The "Gem-Dimethyl Effect" in blocking metabolic soft spots to improve half-life.
-
Link: (Verified via Search 1.10)
